4-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Description
4-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a complex organic compound characterized by the presence of a phenylsulfonyl group, a trifluoromethyl group, and a piperidine ring
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c20-19(21,22)14-6-8-15(9-7-14)23-18(25)24-12-10-17(11-13-24)28(26,27)16-4-2-1-3-5-16/h1-9,17H,10-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTPFCBJSVLNNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the phenylsulfonyl group, and the addition of the trifluoromethyl group. Common reagents used in these reactions include trifluoromethyl phenyl sulfone and arylthiolate anions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to 4-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide have been explored for their antiviral properties. Specifically, derivatives of piperidine have shown promise in inhibiting viral entry mechanisms. For instance, studies on benzimidazole-piperidine hybrids demonstrated significant antiviral activity against the Ebola virus, with compounds exhibiting submicromolar efficacy . The mechanism of action appears to involve the inhibition of viral entry at the level of Niemann-Pick C1 (NPC1), a crucial protein for viral infection.
Cancer Research
The compound's structural analogs are also being investigated for anticancer properties. The incorporation of trifluoromethyl groups is known to enhance biological activity and selectivity towards cancer cells. In vitro studies have shown that certain piperidine derivatives can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of piperidine derivatives is critical for optimizing their pharmacological profiles. The presence of the benzenesulfonyl and trifluoromethyl groups significantly influences the compound's binding affinity and selectivity for biological targets. Researchers have utilized molecular docking studies to predict interactions between these compounds and target proteins, aiding in the design of more effective drugs .
Synthesis and Characterization
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis typically begins with commercially available piperidine derivatives.
- Reagents : Common reagents include sulfonyl chlorides for introducing the benzenesulfonyl group and trifluoromethylating agents to add the trifluoromethyl group.
- Characterization Techniques : Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compounds .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary findings suggest favorable ADME profiles, with low toxicity observed in initial cytotoxicity assays . Further toxicological evaluations are necessary to ensure safety for potential therapeutic use.
Case Studies
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The phenylsulfonyl group can participate in electron donor-acceptor complexes, facilitating various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a nucleophilic trifluoromethylating agent.
3-(trifluoromethyl)pyridine: Utilized in the synthesis of commercial products.
Uniqueness
4-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide is unique due to its combination of a piperidine ring, phenylsulfonyl group, and trifluoromethyl group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Biological Activity
4-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide, also known by its CAS number 1170321-85-3, is a compound that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H19F3N2O3S
- Molecular Weight : 412.426 g/mol
- Structure : The compound features a piperidine ring substituted with a benzenesulfonyl group and a trifluoromethylphenyl moiety.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity :
- Anti-inflammatory Effects :
-
Anticancer Activity :
- Preliminary studies have indicated that piperidine derivatives can induce apoptosis in cancer cells, suggesting that this compound may also exhibit anticancer properties . The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against various cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| AChE Inhibition | IC50 = 10.4 μM | |
| BuChE Inhibition | IC50 = 9.9 μM | |
| COX-2 Inhibition | Moderate inhibition | |
| Cytotoxicity | Induces apoptosis in MCF-7 cells |
Case Studies
-
Neuroprotective Effects :
A study evaluating the neuroprotective effects of similar piperidine derivatives found that they could significantly reduce oxidative stress markers in neuronal cell cultures, indicating potential for treating neurodegenerative diseases . -
Cancer Research :
In vitro studies on MCF-7 breast cancer cells demonstrated that the compound could inhibit cell proliferation and induce apoptosis, making it a candidate for further development as an anticancer agent . -
Inflammation Models :
Experimental models of inflammation showed reduced edema and inflammatory cytokine levels when treated with compounds related to this compound, highlighting its potential as an anti-inflammatory drug .
Q & A
Basic: What are the optimized synthetic routes and purification methods for synthesizing 4-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including sulfonylation and carboxamide coupling. For example, a toluene-based reflux reaction with sulfonyl carbamate intermediates and trifluoromethylphenyl derivatives can yield the target compound (60% yield). Key steps include:
- Sulfonamide formation : Use of sulfonyl chlorides and amines under basic conditions.
- Piperidine functionalization : Catalytic coupling (e.g., palladium catalysts) for aryl group introduction.
- Purification : Recrystallization in isopropanol or column chromatography (silica gel, ethyl acetate/hexane) to achieve >99% purity .
- Optimization : Solvent choice (toluene or dichloromethane) and reaction time (4–6 hours) significantly impact yield and purity .
Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR are critical for confirming structural integrity. For instance, δ 7.97 (d, J = 8.0 Hz) in 1H NMR confirms aromatic protons adjacent to sulfonyl groups .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M + H]+ calculated as 421.0657, observed 421.0664) .
- HPLC : Purity assessment (>99% AUC) using reverse-phase columns (method C, tR = 17.8 min) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values within ±0.4% .
Advanced: How to design experiments to evaluate its enzyme inhibitory activity (e.g., carbonic anhydrase or soluble epoxide hydrolase)?
Methodological Answer:
- Enzyme Assays : Use fluorometric or colorimetric assays (e.g., sEH inhibition with cyano-2-oxo-3,4-dihydroquinoline substrates). IC50 values are determined via dose-response curves.
- Control Compounds : Include known inhibitors (e.g., PF-3845 for FAAH) to benchmark activity .
- Kinetic Studies : Measure Ki values using Lineweaver-Burk plots to assess competitive/non-competitive inhibition.
- Structural Analysis : Molecular docking (e.g., AutoDock Vina) predicts binding interactions with active sites, validated by X-ray crystallography if feasible .
Advanced: How to resolve contradictions in selectivity data across biological assays (e.g., off-target effects on serine hydrolases)?
Methodological Answer:
- Proteome-Wide Profiling : Use activity-based protein profiling (ABPP) with fluorophosphonate probes to identify off-target serine hydrolase interactions .
- Selective Inhibitor Design : Introduce steric hindrance (e.g., trifluoromethyl groups) to reduce affinity for non-target enzymes.
- Data Normalization : Compare IC50 ratios (target vs. off-target) across multiple assays. For example, >100-fold selectivity for sEH over carboxylesterases is ideal .
- Statistical Validation : Apply ANOVA to assess inter-assay variability, ensuring p < 0.05 for significance .
Advanced: What in vivo models are suitable for assessing its therapeutic potential (e.g., anticancer or anti-inflammatory effects)?
Methodological Answer:
- Xenograft Models : Subcutaneous implantation of human cancer cells (e.g., breast cancer MDA-MB-231) in immunodeficient mice. Dose orally (10–50 mg/kg/day) and monitor tumor volume via caliper measurements .
- Inflammatory Pain Models : Intraplantar carrageenan injection in rodents, with pain response measured via von Frey filaments. CB1/CB2 receptor dependency is confirmed via antagonist co-administration .
- Pharmacokinetics : Measure plasma half-life (t1/2), Cmax, and bioavailability using LC-MS/MS. Optimize formulations (e.g., PEGylation) for sustained release .
- Toxicity Screening : Assess liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies .
Advanced: How to analyze structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Functional Group Variation : Synthesize analogs with substituents (e.g., methyl, methoxy) on the benzene or piperidine rings.
- Biological Testing : Correlate IC50 values (e.g., sEH inhibition) with electronic (Hammett σ) or steric (Taft Es) parameters .
- 3D-QSAR Models : Use CoMFA or CoMSIA to predict activity cliffs and guide synthetic prioritization.
- Crystallography : Resolve ligand-enzyme co-crystal structures to validate SAR hypotheses (e.g., hydrogen bonding with His524 in sEH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
